molecular formula C16H12F3N3O2S B7702103 3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]propanamide

3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B7702103
M. Wt: 367.3 g/mol
InChI Key: NENUMGICQRSBNI-UHFFFAOYSA-N
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Description

3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]propanamide is a heterocyclic compound that incorporates a thiophene ring, an oxadiazole ring, and a trifluoromethylphenyl group

Properties

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)10-3-1-4-11(9-10)20-13(23)6-7-14-21-15(22-24-14)12-5-2-8-25-12/h1-5,8-9H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENUMGICQRSBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and trifluoromethylphenyl groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced through a coupling reaction, and the trifluoromethylphenyl group can be added via a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industry: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The oxadiazole ring is known to interact with biological targets such as kinases and proteases, while the thiophene ring can modulate the activity of various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.

    Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives.

    Trifluoromethylphenyl Compounds: Compounds like 3-(trifluoromethyl)aniline and 4-(trifluoromethyl)benzoic acid.

Uniqueness

3-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the oxadiazole ring provides a versatile scaffold for interacting with biological targets.

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